Diisopropyl 3-[(tert-butoxycarbonylamino)methyl]cyclobutane-1,1-dicarboxylate
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Description
Diisopropyl 3-[(tert-butoxycarbonylamino)methyl]cyclobutane-1,1-dicarboxylate is a chemical compound with the CAS Number: 1628783-89-0 . It has a molecular weight of 357.45 and a linear formula of C18H31NO6 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H29NO6/c1-10(2)22-13(19)17(14(20)23-11(3)4)8-12(9-17)18-15(21)24-16(5,6)7/h10-12H,8-9H2,1-7H3,(H,18,21) . This code provides a specific description of the molecule’s structure.. It is a solid at room temperature . For more specific physical and chemical properties such as melting point, boiling point, and density, more specialized resources or databases may need to be consulted.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, H335, which refer to potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if the compound is on the skin or in the eyes .
properties
IUPAC Name |
dipropan-2-yl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1,1-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO6/c1-11(2)23-14(20)18(15(21)24-12(3)4)8-13(9-18)10-19-16(22)25-17(5,6)7/h11-13H,8-10H2,1-7H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNSMJIXUPYUOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)CNC(=O)OC(C)(C)C)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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